molecular formula C20H27N5O B6793654 N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine

Cat. No.: B6793654
M. Wt: 353.5 g/mol
InChI Key: OEQZGIBRWMCYDR-UHFFFAOYSA-N
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Description

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine is a complex organic compound featuring a morpholine ring, pyridine rings, and a piperidine ring

Properties

IUPAC Name

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-2-17(20(22-7-1)25-12-14-26-15-13-25)16-23-18-5-10-24(11-6-18)19-3-8-21-9-4-19/h1-4,7-9,18,23H,5-6,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQZGIBRWMCYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=C(N=CC=C2)N3CCOCC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of 2-morpholin-4-ylpyridine-3-carbaldehyde, which is then reacted with 1-pyridin-4-ylpiperidin-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification steps, such as crystallization or chromatography, are streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism by which N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the morpholine and piperidine rings.

    2-morpholin-4-ylpyridine: Contains the morpholine and pyridine rings but lacks the piperidine ring.

Uniqueness

N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-pyridin-4-ylpiperidin-4-amine is unique due to its combination of morpholine, pyridine, and piperidine rings, which confer specific chemical and biological properties not found in simpler analogs. This structural complexity allows for more diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

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